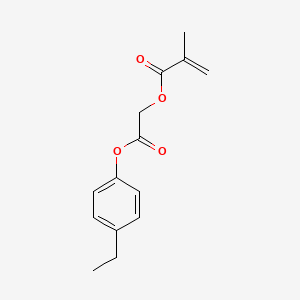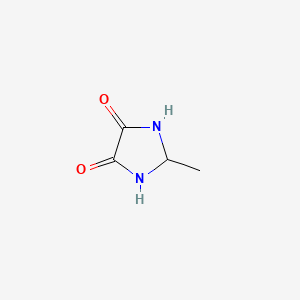![molecular formula C17H15FN2O6 B12527551 L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- CAS No. 728007-85-0](/img/structure/B12527551.png)
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a phenylmethoxycarbonyl group attached to the nitrogen atom. These modifications impart unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- typically involves multiple steps. One common approach is the selective fluorination of L-phenylalanine followed by nitration and subsequent protection of the amino group with a phenylmethoxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Nitration: The nitration step involves the use of nitrating agents like nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Protection: The amino group is protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 3-amino-4-nitro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s binding affinity and specificity for enzymes or receptors. The phenylmethoxycarbonyl group provides stability and protection to the amino group, allowing for controlled release and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine, 4-nitro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3-fluoro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3,4-dinitro-N-[(phenylmethoxy)carbonyl]-
Uniqueness
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
Número CAS |
728007-85-0 |
|---|---|
Fórmula molecular |
C17H15FN2O6 |
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
(2S)-3-(3-fluoro-4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15FN2O6/c18-13-8-12(6-7-15(13)20(24)25)9-14(16(21)22)19-17(23)26-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1 |
Clave InChI |
WKYYBJNXPWBZFW-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


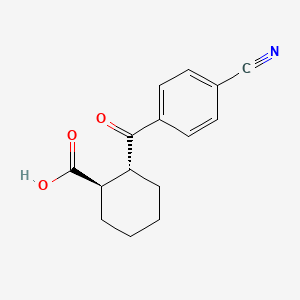
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
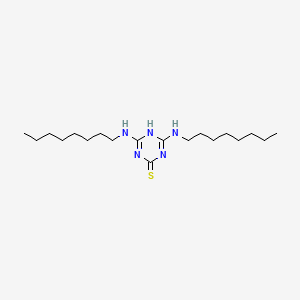
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
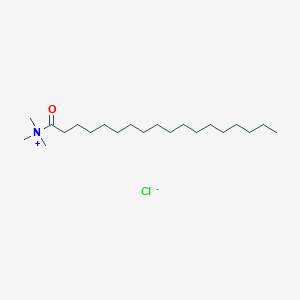
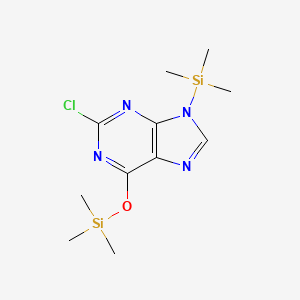
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
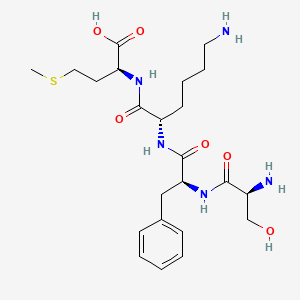
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
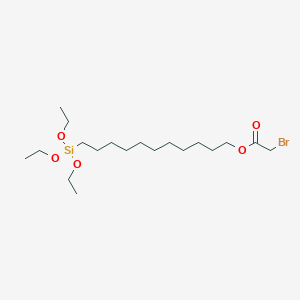
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
